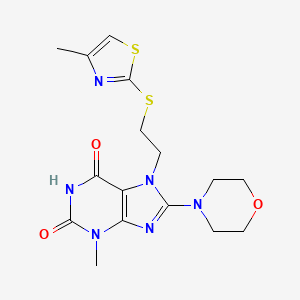
3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H20N6O3S2 and its molecular weight is 408.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole moiety and subsequent modifications to introduce the morpholino and methyl groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and coupling reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of purines exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown promising results against various bacterial strains. A study reported that purine derivatives with thiazole substitutions demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3-Methyl Purine Derivative | 0.08 - 0.32 | S. aureus, E. coli |
Anticancer Activity
The compound's anticancer properties have also been investigated. A related study demonstrated that purine derivatives can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, leading to antiproliferative effects in cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 1.1 µM to 2.6 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 1.1 | Thymol-Purine Derivative |
| HCT-116 | 2.6 | Thymol-Purine Derivative |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Thiazole Moiety : Enhances antimicrobial activity through electron-withdrawing effects.
- Morpholino Group : Contributes to solubility and bioavailability.
- Methyl Substituents : Influence the binding affinity to target proteins.
Research indicates that modifications on the thiazole ring significantly affect the potency of these compounds, emphasizing the importance of SAR studies in drug design .
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of thiazole-linked purines were synthesized and tested against Mycobacterium tuberculosis. The lead compound exhibited an IC50 value of 0.2 µM against DprE1 protein, indicating strong binding affinity and potential as an anti-tubercular agent .
- Anticancer Mechanisms : A molecular docking study revealed that the compound interacts with TS through hydrogen bonding and hydrophobic interactions, leading to significant inhibition of cancer cell proliferation .
属性
IUPAC Name |
3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S2/c1-10-9-27-16(17-10)26-8-5-22-11-12(20(2)15(24)19-13(11)23)18-14(22)21-3-6-25-7-4-21/h9H,3-8H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWMYHHFMDKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-91-4 |
Source


|
| Record name | 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














